methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is a compound that features a pyrazole ring substituted with a trifluoromethylsulfonyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall efficiency of the process . Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents for lithiation, electrophiles for substitution, and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s ability to form strong interactions with proteins and other biomolecules, potentially affecting their function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is unique due to the presence of both a trifluoromethylsulfonyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in various fields .
Properties
Molecular Formula |
C7H7F3N2O5S |
---|---|
Molecular Weight |
288.20 g/mol |
IUPAC Name |
methyl 2-methyl-5-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7F3N2O5S/c1-12-4(6(13)16-2)3-5(11-12)17-18(14,15)7(8,9)10/h3H,1-2H3 |
InChI Key |
CYDXNKOZEIKVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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